molecular formula C12H14N2O4 B14396105 Propan-2-yl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate CAS No. 89861-97-2

Propan-2-yl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate

Cat. No.: B14396105
CAS No.: 89861-97-2
M. Wt: 250.25 g/mol
InChI Key: HSJNTZNTNBKXBC-UHFFFAOYSA-N
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Description

Propan-2-yl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate typically involves a multi-step process. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride and dimethylformamide are used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Reduction: The major product is the corresponding amine.

    Substitution: Products vary depending on the nucleophile used but typically include substituted pyridines.

Scientific Research Applications

Propan-2-yl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein kinases by binding to the active site and preventing substrate phosphorylation . The nitro group plays a crucial role in this interaction by forming hydrogen bonds with amino acid residues in the active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate is unique due to its specific ester and nitro functionalities, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications.

Properties

CAS No.

89861-97-2

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

propan-2-yl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate

InChI

InChI=1S/C12H14N2O4/c1-8(2)18-12(15)7-5-10-4-6-11(14(16)17)9(3)13-10/h4-8H,1-3H3

InChI Key

HSJNTZNTNBKXBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C=CC(=O)OC(C)C)[N+](=O)[O-]

Origin of Product

United States

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